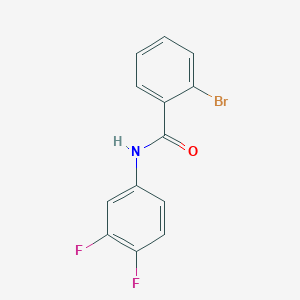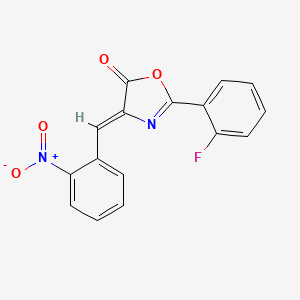
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound used for scientific research purposes. It belongs to the class of amides and is commonly used in the field of medicinal chemistry. CCN has been found to have potential applications in the treatment of various diseases and disorders.
作用机制
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell proliferation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
实验室实验的优点和局限性
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in good yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with care. This compound is also relatively expensive compared to other chemicals used in lab experiments.
未来方向
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has several potential future directions for scientific research. It can be further studied for its anti-cancer activity and its potential as a new antibiotic. This compound can also be modified to improve its pharmacokinetic properties, making it more suitable for use in humans. Additionally, this compound can be used as a starting material for the synthesis of new chemical compounds with potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in the treatment of cancer, inflammation, and microbial infections. Its synthesis method is straightforward and it has several advantages for lab experiments. This compound has been found to exhibit potent anti-cancer activity and its mechanism of action is promising for cancer therapy. Future research on this compound can lead to the development of new drugs for the treatment of various diseases and disorders.
合成方法
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide involves the reaction of 2-chloro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学研究应用
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and microbial infections. It has been found to exhibit potent anti-cancer activity against various human cancer cell lines. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-13-7-9(18(20)21)3-5-11(13)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPKZVEHOLGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)